molecular formula C10H14OS B14599473 Phenol, 4-(1,1-dimethylethyl)-2-mercapto- CAS No. 58999-47-6

Phenol, 4-(1,1-dimethylethyl)-2-mercapto-

Cat. No.: B14599473
CAS No.: 58999-47-6
M. Wt: 182.28 g/mol
InChI Key: BUPMNUNSNHTOLV-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2-mercapto- is an organic compound with a unique structure that includes a phenol group substituted with a tert-butyl group and a mercapto group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Properties

CAS No.

58999-47-6

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-tert-butyl-2-sulfanylphenol

InChI

InChI=1S/C10H14OS/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3

InChI Key

BUPMNUNSNHTOLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- typically involves the reaction of 4-tert-butylphenol with thiolating agents under controlled conditions. One common method is the reaction of 4-tert-butylphenol with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the mercapto group.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, allowing for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2-mercapto- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are formed.

    Substitution: Various substituted phenols are produced depending on the reagent used.

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2-mercapto- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized as an antioxidant and stabilizer in polymers and other materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective in antibacterial and antifungal applications.

Comparison with Similar Compounds

Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be compared with other similar compounds such as:

    Phenol, 2,4-bis(1,1-dimethylethyl): Similar structure but lacks the mercapto group.

    Phenol, 2-(1,1-dimethylethyl): Contains a single tert-butyl group without the mercapto group.

    Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl: Contains additional methyl and tert-butyl groups.

The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- lies in its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

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